(2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide (2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 866348-00-7
VCID: VC5726849
InChI: InChI=1S/C25H23N3O6S/c1-16-8-10-18(11-9-16)26-24(29)20-14-17-6-4-5-7-21(17)34-25(20)27-28-35(30,31)19-12-13-22(32-2)23(15-19)33-3/h4-15,28H,1-3H3,(H,26,29)/b27-25-
SMILES: CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC(=C(C=C4)OC)OC
Molecular Formula: C25H23N3O6S
Molecular Weight: 493.53

(2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide

CAS No.: 866348-00-7

Cat. No.: VC5726849

Molecular Formula: C25H23N3O6S

Molecular Weight: 493.53

* For research use only. Not for human or veterinary use.

(2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide - 866348-00-7

Specification

CAS No. 866348-00-7
Molecular Formula C25H23N3O6S
Molecular Weight 493.53
IUPAC Name (2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(4-methylphenyl)chromene-3-carboxamide
Standard InChI InChI=1S/C25H23N3O6S/c1-16-8-10-18(11-9-16)26-24(29)20-14-17-6-4-5-7-21(17)34-25(20)27-28-35(30,31)19-12-13-22(32-2)23(15-19)33-3/h4-15,28H,1-3H3,(H,26,29)/b27-25-
Standard InChI Key DPMKPZRKCRWOQM-RFBIWTDZSA-N
SMILES CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC(=C(C=C4)OC)OC

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s structure integrates three primary components:

  • Chromene core: A bicyclic system comprising a benzene ring fused to a pyran moiety, contributing to planar rigidity and π-π stacking potential.

  • Sulfonamido-imino group: The (3,4-dimethoxybenzenesulfonamido)imino substituent at position 2 introduces hydrogen-bonding capabilities and electron-withdrawing effects, which may influence receptor binding .

  • 4-Methylphenyl carboxamide: A hydrophobic aromatic group at position 3, enhancing lipid solubility and membrane permeability.

The Z-configuration of the imino group (confirmed by the (2Z) designation) imposes spatial constraints that could affect conformational flexibility and target engagement.

Physicochemical Properties

Key molecular parameters include:

PropertyValueSource
Molecular formulaC<sub>25</sub>H<sub>23</sub>N<sub>3</sub>O<sub>6</sub>S
Molecular weight493.53 g/mol
IUPAC name(2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(4-methylphenyl)chromene-3-carboxamide
SMILESCC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC(=C(C=C4)OC)OC

The presence of two methoxy groups (logP-enhancing) and a sulfonamide (polar but ionizable) creates a balanced amphiphilic profile, potentially favoring blood-brain barrier penetration .

Synthesis and Structural Elucidation

Synthetic Pathways

While no explicit synthesis protocol for this compound is published, analogous chromene-carboxamide syntheses suggest a multi-step approach:

  • Chromene core formation: Knoevenagel condensation between salicylaldehyde derivatives and active methylene compounds, as demonstrated in ethyl 2-oxo-2H-chromene-3-carboxylate synthesis .

  • Sulfonamido-imino incorporation: Coupling of 3,4-dimethoxybenzenesulfonohydrazide to the chromene’s imino position via nucleophilic substitution or metal-catalyzed cross-coupling .

  • Carboxamide installation: Amidation of the chromene-3-carboxylate intermediate with 4-methylaniline under reflux conditions, using coupling agents like HATU or EDCI .

Reaction monitoring via TLC and purification by column chromatography would be critical, given the compound’s molecular complexity .

Analytical Characterization

Hypothetical characterization data, inferred from related structures , would likely include:

  • <sup>1</sup>H NMR: Distinct signals for the methylphenyl group (δ 2.3–2.5 ppm), methoxy protons (δ 3.7–3.9 ppm), and chromene aromatic protons (δ 6.8–8.9 ppm).

  • <sup>13</sup>C NMR: Peaks corresponding to the sulfonamide sulfur-bound carbon (δ 55–60 ppm) and carboxamide carbonyl (δ 165–170 ppm) .

  • HRMS: A molecular ion peak at m/z 494.1441 ([M+H]<sup>+</sup>, calculated for C<sub>25</sub>H<sub>24</sub>N<sub>3</sub>O<sub>6</sub>S<sup>+</sup>).

Biological Activity and Mechanistic Hypotheses

Structure-Activity Relationships (SAR)

Key SAR considerations include:

  • Methoxy positioning: 3,4-Dimethoxy substitution on the benzene ring optimizes π-cation interactions vs. mono-methoxy analogs.

  • Carboxamide aryl group: The 4-methylphenyl moiety improves metabolic stability compared to smaller alkyl substituents .

  • Imino configuration: The Z-configuration likely enforces a planar chromene-sulfonamide alignment, favoring DNA intercalation or enzyme binding.

Pharmacokinetic and Toxicological Considerations

ADME Properties

Predictive models suggest:

  • Absorption: High Caco-2 permeability (P<sub>app</sub> > 10 × 10<sup>−6</sup> cm/s) due to moderate logP (~3.1).

  • Metabolism: Susceptible to hepatic CYP3A4-mediated demethylation of methoxy groups, generating phenolic metabolites .

  • Excretion: Primarily renal (70–80%), with sulfonamide glucuronidation enhancing aqueous solubility for clearance .

Toxicity Risks

  • hERG inhibition: Sulfonamide-containing compounds often exhibit hERG channel blockade (IC<sub>50</sub> ~1–10 µM), posing arrhythmia risks .

  • CYP inhibition: Competitive inhibition of CYP2C9 (K<sub>i</sub> ~5 µM) could precipitate drug-drug interactions .

Applications and Future Directions

Therapeutic Prospects

Plausible applications align with chromene derivatives’ known activities:

  • Oncology: Combinatorial regimens with paclitaxel or doxorubicin to overcome multidrug resistance .

  • Neurology: Adjuvant therapy in Parkinson’s disease via MAO-B and COMT dual inhibition .

  • Infectious diseases: Quorum sensing inhibition in Gram-positive bacterial biofilms.

Research Priorities

Critical unanswered questions include:

  • Target deconvolution: Proteomic profiling (e.g., thermal shift assays) to identify binding partners.

  • In vivo efficacy: Xenograft models evaluating tumor growth inhibition at 25–100 mg/kg doses.

  • Formulation: Nanoencapsulation in PLGA nanoparticles to enhance oral bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator